molecular formula C15H15ClN2 B1373789 1-Benzyl-1H-indol-3-amine hydrochloride CAS No. 1159823-99-0

1-Benzyl-1H-indol-3-amine hydrochloride

Cat. No.: B1373789
CAS No.: 1159823-99-0
M. Wt: 258.74 g/mol
InChI Key: CLQJYZRPQSBHCN-UHFFFAOYSA-N
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Description

The Indole (B1671886) Scaffold as a Privileged Structure in Medicinal Chemistry

The term "privileged structure" is used to describe a molecular framework that is capable of binding to multiple biological targets with high affinity. The indole nucleus is a quintessential example of such a scaffold, found in a wide range of pharmacologically active compounds.

The history of indole chemistry is intertwined with the study of natural products. The isolation of the dye indigo (B80030) in the 16th century and its subsequent chemical degradation led to the discovery of the indole core. nih.gov Adolf von Baeyer's synthesis of indole in 1866 further catalyzed research in this area. nih.gov The recognition of the indole nucleus in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506) solidified its importance in biological systems. nih.gov

Over the decades, a plethora of indole derivatives have been approved for clinical use, targeting a wide spectrum of diseases. nih.gov This includes antiviral, anticancer, anti-inflammatory, and antihypertensive agents. nih.govnih.gov The development of these drugs has demonstrated the therapeutic potential inherent in the indole scaffold.

Table 1: Examples of FDA-Approved Indole-Containing Drugs

Drug Name Therapeutic Class Mechanism of Action
Indomethacin Anti-inflammatory (NSAID) Inhibits prostaglandin (B15479496) synthesis by blocking COX enzymes. nih.gov
Sumatriptan Antimigraine 5-HT1B/1D receptor agonist, causing vasoconstriction of cranial blood vessels.
Ondansetron Antiemetic Selective 5-HT3 receptor antagonist, blocking serotonin action in the CNS and GI tract.
Vincristine Anticancer Inhibits microtubule formation, leading to mitotic arrest in cancer cells. mdpi.com
Reserpine Antihypertensive Depletes stores of catecholamines and serotonin from nerve endings. nih.gov

The indole ring's structure allows for substitutions at various positions, leading to a vast chemical space of derivatives with diverse biological activities. nih.govjchr.org The nitrogen atom in the pyrrole (B145914) ring can act as a hydrogen bond donor, while the aromatic system can engage in π-π stacking and hydrophobic interactions with biological macromolecules. nih.gov This versatility allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. nih.gov The ability of the indole nucleus to interact with a wide range of biological targets, a property known as pharmacological promiscuity, further enhances its value in drug discovery. jchr.org

Overview of Amine-Functionalized Indole Derivatives in Drug Discovery

The introduction of an amine functional group to the indole scaffold can significantly impact its biological activity. Amine groups can be protonated at physiological pH, allowing for ionic interactions with biological targets. They can also act as hydrogen bond donors and acceptors, further enhancing binding affinity. nih.govjchr.orgnih.gov

Numerous amine-functionalized indole derivatives have been investigated for their therapeutic potential. For instance, tryptamine (B22526) and its derivatives are known for their effects on the central nervous system, largely due to their structural similarity to serotonin. The strategic placement of amine groups on the indole ring has led to the discovery of potent and selective ligands for various receptors and enzymes. nih.gov

Rationale for Research on 1-Benzyl-1H-indol-3-amine Hydrochloride and Related Structures

The specific compound, this compound, combines three key structural features: the indole scaffold, a benzyl (B1604629) group at the N1 position, and an amine group at the C3 position. Each of these components contributes to a compelling rationale for its investigation in medicinal chemistry.

The N-Benzyl Group: The addition of a benzyl group at the N1 position of the indole ring has been shown to enhance the biological activity of various compounds. This lipophilic group can increase membrane permeability and provide additional hydrophobic interactions with target proteins. Research on N-benzyl indole derivatives has demonstrated their potential as anticancer, antimicrobial, and neuroprotective agents. For example, certain 1-benzylindole derivatives have shown potent efficacy against ovarian cancer xenografts. nih.govjchr.org In the context of neurodegenerative diseases, N-benzylated heterocyclic fragments have been reported to bind to the peripheral anionic site (PAS) of acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease. mdpi.com

The 3-Amino Group: The C3 position of the indole ring is a common site for functionalization due to its reactivity. The presence of an amino group at this position introduces a basic center that can engage in crucial ionic and hydrogen bonding interactions. 3-aminoindole derivatives have been recognized as specific kinase inhibitors, holding promise in the treatment of proliferative disorders, inflammation, and neurodegeneration. nih.gov

Synergistic Potential: The combination of an N-benzyl group and a 3-amino moiety on the indole scaffold presents an opportunity for synergistic effects. The N-benzyl group can anchor the molecule within a binding pocket through hydrophobic interactions, while the 3-amino group can form specific hydrogen bonds or ionic interactions with key residues. This dual-interaction capability makes this compound and its analogs attractive candidates for screening against a variety of biological targets, particularly kinases and enzymes implicated in neurodegenerative diseases. The hydrochloride salt form enhances the compound's solubility in aqueous media, which is advantageous for biological testing.

The exploration of compounds like this compound is a logical progression in the field of indole chemistry, aiming to leverage the proven therapeutic potential of its constituent pharmacophores to develop novel and effective therapeutic agents.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylindol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H14N2.ClH/c16-14-11-17(10-12-6-2-1-3-7-12)15-9-5-4-8-13(14)15;/h1-9,11H,10,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQJYZRPQSBHCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679380
Record name 1-Benzyl-1H-indol-3-amine--hydrogen chloride (1/1)
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Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159823-99-0
Record name 1H-Indol-3-amine, 1-(phenylmethyl)-, hydrochloride (1:1)
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Record name 1-Benzyl-1H-indol-3-amine--hydrogen chloride (1/1)
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Record name 1-benzyl-1H-indol-3-amine hydrochloride
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Synthetic Methodologies for 1 Benzyl 1h Indol 3 Amine Hydrochloride and Analogues

Strategies for the Construction of the 1-Benzyl-1H-indole Core

The formation of the 1-benzyl-1H-indole core is a critical step in the synthesis of the target compound. N-alkylation of the indole (B1671886) nitrogen with a benzyl (B1604629) group is the most direct and widely employed approach.

N-Alkylation Approaches for Indole Benzylation

N-alkylation of the indole ring can be achieved through various methods, with base-catalyzed reactions being a classical and effective approach. More contemporary methods, such as microwave-assisted synthesis, offer significant advantages in terms of reaction time and efficiency.

The N-benzylation of indole is commonly achieved by deprotonating the indole nitrogen with a suitable base, followed by quenching the resulting indolide anion with a benzyl halide. The choice of base and solvent is crucial for achieving high yields and selectivity for N-alkylation over C-alkylation.

A well-established and high-yield procedure for the N-benzylation of indole involves the use of potassium hydroxide (B78521) (KOH) as the base in a dipolar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). orgsyn.org In this method, indole is treated with powdered KOH in DMSO, leading to the formation of the potassium salt of indole. Subsequent addition of benzyl bromide results in the desired 1-benzylindole in excellent yields. orgsyn.org The use of a strongly ionizing solvent like DMSO favors alkylation at the nitrogen atom due to the ambident nature of the indole anion. orgsyn.org

Table 1: Reaction Conditions for Base-Catalyzed N-Benzylation of Indole orgsyn.org

Reactant 1Reactant 2BaseSolventReaction TimeYield (%)
IndoleBenzyl BromidePotassium HydroxideDimethyl Sulfoxide1.5 hours85-89

This method is considered a model procedure and has been widely applied for the preparation of various N-benzylindoles. orgsyn.org Other bases such as sodium hydride (NaH) in dimethylformamide (DMF) are also commonly employed for this transformation. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scilit.comnih.gov The application of microwave irradiation to the N-alkylation of indoles has been shown to be highly effective. nih.govresearchgate.net

In a typical microwave-assisted procedure, a mixture of indole, a benzyl halide, and a base in a suitable solvent is subjected to microwave irradiation. This method significantly reduces the reaction time from hours to minutes. For instance, the N-alkylation of indoles can be efficiently carried out under microwave irradiation, providing a rapid and environmentally friendly alternative to traditional heating. nih.govresearchgate.net The chemoselectivity of the reaction can also be influenced by the choice of solvent under microwave conditions. researchgate.net

Table 2: Comparison of Conventional and Microwave-Assisted N-Alkylation

MethodReaction TimeYield
Conventional HeatingHoursGood to Excellent
Microwave IrradiationMinutesOften Improved

Alternative Synthetic Routes to the 1-Benzylindole Moiety

Beyond direct N-alkylation of a pre-existing indole ring, the 1-benzylindole moiety can be constructed through methods where the indole ring is formed with the benzyl group already attached to the nitrogen atom. One such prominent method is the Fischer indole synthesis.

A one-pot, three-component protocol has been developed that combines a Fischer indolisation with an in-situ N-alkylation to rapidly generate 1,2,3-trisubstituted indoles. rsc.org This procedure is particularly advantageous as it utilizes readily available starting materials: an aryl hydrazine (B178648), a ketone, and an alkyl halide (in this case, a benzyl halide). rsc.org The reaction proceeds by first forming the indole core via the Fischer synthesis, followed by the addition of a base and the benzylating agent to the crude reaction mixture, leading to the N-benzylated indole in a single pot. rsc.org This approach is operationally straightforward and generally high-yielding. rsc.org

Approaches for C-3 Functionalization with Amine Moiety

Once the 1-benzyl-1H-indole core is synthesized, the next critical step is the introduction of an amine group at the C-3 position. Direct amination strategies are highly sought after for their atom economy and efficiency.

Direct Amination Strategies at Indole C-3 Position

Direct C-H amination of indoles at the C-3 position represents a valuable and efficient method for the synthesis of 3-aminoindoles. nih.gov This approach avoids the need for pre-functionalization of the indole ring, which can be a multi-step process.

A notable strategy for the direct and selective C-3 amidation of indoles utilizes electrophilic N-benzenesulfonyloxyamides as the aminating agent in the presence of a Lewis acid, such as zinc chloride (ZnCl₂). nih.gov This transformation provides a direct entry to biologically important 3-aminoindoles. The reaction proceeds via an electrophilic attack of the amidation reagent at the electron-rich C-3 position of the indole nucleus. nih.gov

Subsequent hydrolysis or removal of the activating group on the nitrogen of the newly introduced amide would be required to furnish the free 3-aminoindole. This direct functionalization is a significant advancement as it circumvents the challenges associated with the potential for side reactions at the N-1 position. nih.gov

Indirect Routes via C-3 Precursors and Subsequent Amine Introduction

The synthesis of 1-Benzyl-1H-indol-3-amine hydrochloride is often achieved through multi-step indirect routes that begin with a pre-functionalized indole core. These methods involve establishing a suitable precursor group at the C-3 position, which is subsequently converted into the desired amine functionality. This strategic approach allows for greater flexibility and control over the synthesis of the target compound and its analogues.

A prevalent and effective strategy for synthesizing 1-Benzyl-1H-indol-3-amine involves the use of 1-Benzyl-1H-indole-3-carboxaldehyde as a key intermediate. a2bchem.comekb.eg This aldehyde serves as a versatile building block, allowing for the introduction of the amine group through reductive amination. a2bchem.com The synthesis of the aldehyde precursor itself is a well-established process, typically involving the benzylation of indole at the N-1 position, followed by formylation at the C-3 position. nih.gov

One of the classic methods employed for the reductive amination of 1-Benzyl-1H-indole-3-carboxaldehyde is the Leuckart-Wallach reaction. wikipedia.orgalfa-chemistry.com This reaction utilizes formamide (B127407) or ammonium (B1175870) formate (B1220265) as both the nitrogen source and the reducing agent. wikipedia.org The process generally requires high temperatures, often exceeding 165 °C when formamide is used. wikipedia.org The reaction proceeds through the formation of an N-formyl intermediate, N-(1-benzyl-1H-indol-3-ylmethyl)formamide, which is subsequently hydrolyzed under acidic or basic conditions to yield the primary amine. nih.gov To enhance reaction efficiency and reduce lengthy reaction times, microwave-assisted Leuckart-Wallach conditions have been developed, significantly accelerating the formation of the formylated intermediate. nih.gov

The general pathway can be summarized as follows:

Formation of Iminium Ion: The carbonyl group of the aldehyde reacts with ammonia (B1221849) (derived from ammonium formate) or formamide to form an iminium ion intermediate. alfa-chemistry.com

Reduction: A hydride transfer from formate or a related species reduces the iminium ion to the corresponding amine. alfa-chemistry.com

Hydrolysis: If formamide is used, the resulting N-formyl compound is hydrolyzed to afford the final primary amine.

Table 1: Reductive Amination of Indole-3-carboxaldehydes via Leuckart-Wallach Reaction
PrecursorReagentsConditionsIntermediateYieldReference
Indole-3-carboxaldehydeFormamideConventional HeatingN-formyl derivative49% nih.gov
Indole-3-carboxaldehydeFormamide, Formic AcidMicrowave Assistance (3 min)N-formyl derivative71% nih.gov

An alternative synthetic pathway utilizes 3-acetylindole (B1664109) derivatives as the starting material. researchgate.net The N-1 position of the 3-acetylindole is first benzylated to yield 1-benzyl-3-acetyl-1H-indole. The core of this methodology lies in the conversion of the C-3 acetyl group into a primary amine.

A common and effective method to achieve this transformation is through the formation and subsequent reduction of an oxime. The 1-benzyl-3-acetyl-1H-indole is reacted with hydroxylamine (B1172632) (NH₂OH), typically generated from hydroxylamine hydrochloride, to form the corresponding ketoxime, 1-(1-benzyl-1H-indol-3-yl)ethan-1-one oxime.

The oxime intermediate is then reduced to the primary amine. This reduction can be accomplished using various reducing agents, with the choice of reagent depending on the desired selectivity and the presence of other functional groups. Common reducing agents for this purpose include:

Lithium aluminum hydride (LiAlH₄): A powerful reducing agent capable of reducing oximes to primary amines.

Catalytic Hydrogenation: Using hydrogen gas (H₂) in the presence of a metal catalyst such as Raney Nickel (Raney Ni) or Palladium on carbon (Pd/C).

This two-step sequence provides a reliable route to the 3-aminoethylindole scaffold, which is an analogue of the target compound. While this specific route yields a chiral amine, it demonstrates the viability of using keto-precursors for the synthesis of indol-3-amines.

Table 2: Synthesis of Indol-3-amines from 3-Acetylindole Precursors
StepPrecursorReagentsProductKey TransformationReference
11-Benzyl-3-acetyl-1H-indoleHydroxylamine hydrochloride (NH₂OH·HCl), Base1-(1-Benzyl-1H-indol-3-yl)ethan-1-one oximeOximation chemijournal.comthepharmajournal.com
21-(1-Benzyl-1H-indol-3-yl)ethan-1-one oximeLiAlH₄ or H₂/Catalyst (e.g., Raney Ni)1-(1-Benzyl-1H-indol-3-yl)ethan-1-amineOxime Reduction chemijournal.com

A highly effective strategy for introducing the C-3 amine group involves the initial installation of a different nitrogen-containing functionality at this position, which is then reduced in a subsequent step. This approach is one of the major strategies for accessing C-3 aminoindoles. nih.gov

Reduction of 3-Nitroindoles: The electrophilic nitration of 1-benzyl-1H-indole can be performed to install a nitro group (-NO₂) at the C-3 position, yielding 1-benzyl-3-nitro-1H-indole. nih.gov This reaction takes advantage of the electron-rich nature of the indole ring. researchgate.net The resulting 3-nitroindole is an excellent precursor for the amine. The nitro group can be readily reduced to a primary amine using a variety of standard reducing conditions. organic-chemistry.org These include:

Catalytic hydrogenation (e.g., H₂ over Pd/C or PtO₂). uwindsor.ca

Metal-acid systems (e.g., tin (Sn) or iron (Fe) in hydrochloric acid (HCl)).

Sodium dithionite (B78146) (Na₂S₂O₄). ijrar.org

Reduction of 3-Azidoindoles: Another powerful method is the introduction of an azide (B81097) group (-N₃) at the C-3 position, followed by its reduction. nih.gov The azide can be introduced via nucleophilic substitution or other methods. The reduction of the azide to the corresponding amine is a clean and high-yielding transformation. organic-chemistry.org Common methods for azide reduction include:

Staudinger Reduction: Utilizes triphenylphosphine (B44618) (PPh₃) followed by hydrolysis.

Catalytic Hydrogenation: H₂ gas with a palladium or platinum catalyst. nih.gov

Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄). nih.gov

Reduction of 3-Indolecarboxaldehyde Oximes: As an extension of the methods described in section 2.2.2.1, the oxime derived from 1-benzyl-1H-indole-3-carboxaldehyde is a key nitrogen-containing precursor. nih.govresearchgate.net The reduction of this aldoxime provides a direct route to the corresponding aminomethyl-indole, which is a close analogue.

Table 3: Comparison of Reductive Methods for Amine Synthesis from C-3 Nitrogen Precursors
Precursor GroupExample PrecursorReducing AgentsAdvantagesReference
Nitro (-NO₂)1-Benzyl-3-nitro-1H-indoleH₂/Pd-C, Sn/HCl, Na₂S₂O₄Precursor is readily accessible via nitration. nih.govorganic-chemistry.orgijrar.org
Azide (-N₃)3-Azido-1-benzyl-1H-indolePPh₃/H₂O, H₂/Pd-C, LiAlH₄High chemoselectivity; mild conditions possible (Staudinger). nih.govorganic-chemistry.orgnih.gov
Oxime (=N-OH)1-Benzyl-1H-indole-3-carbaldehyde oximeLiAlH₄, NaBH₃CN, H₂/CatalystDirect conversion from readily available aldehydes. nih.govresearchgate.net

Salt Formation and Purity Considerations in Synthesis

The final step in the synthesis is the conversion of the free base, 1-Benzyl-1H-indol-3-amine, into its hydrochloride salt. This is a crucial step for pharmaceutical applications as salt formation generally improves the compound's stability, shelf-life, and aqueous solubility compared to the free base. wikipedia.org The free amine can be sensitive to oxidation, and its conversion to a stable salt avoids degradation, which is particularly important for large-scale production. google.com

The hydrochloride salt is formed by reacting the organic base with hydrochloric acid. wikipedia.org It is important to note that the salt formation occurs at the exocyclic C-3 amine group, which is basic, and not at the indole ring nitrogen. The lone pair of electrons on the indole nitrogen is involved in the aromatic system, making it non-basic and generally unable to form stable salts with acids. sciencemadness.org

Procedure for Salt Formation: A typical laboratory procedure involves dissolving the purified 1-Benzyl-1H-indol-3-amine free base in a suitable anhydrous organic solvent, such as diethyl ether, dichloromethane, or ethyl acetate. nih.gov Subsequently, a solution of anhydrous hydrogen chloride (HCl) in a solvent like diethyl ether is added dropwise with stirring. nih.gov The use of anhydrous HCl gas or a solution in an aprotic solvent is often preferred over aqueous HCl to prevent the formation of hydrates and to avoid issues with the salt's solubility in water, which could lead to lower yields. google.com The addition of HCl protonates the amine, causing the hydrochloride salt to precipitate out of the solution as a solid.

Purity and Crystallization: The precipitated solid is then isolated by filtration, washed with the anhydrous solvent to remove any residual impurities, and dried under vacuum. Purity is a critical consideration, and the final product may be further purified by recrystallization from an appropriate solvent system. The hydrochloride salt may exist in different crystalline polymorphic or pseudopolymorphic forms, which can have different physical properties. google.com Characterization of the final salt using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, melting point determination, and X-ray crystallography is essential to confirm its structure and purity. nih.gov

Derivatization Strategies of this compound

The primary amine at the C-3 position of 1-Benzyl-1H-indol-3-amine is a versatile functional handle that allows for a wide range of structural modifications. These derivatization strategies are employed to explore structure-activity relationships (SAR) and to synthesize analogues with potentially improved properties. The hydrochloride salt can be converted back to the free base in situ or prior to reaction to enable these transformations.

The nucleophilic nature of the primary amine allows for straightforward reactions with various electrophiles to form new covalent bonds. Common modifications include acylation, alkylation, and sulfonylation.

Acylation: The amine can be readily acylated by reacting it with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine). This reaction leads to the formation of a stable amide bond, yielding N-acyl-1-benzyl-1H-indol-3-amines. A wide variety of acyl groups can be introduced, allowing for systematic modification of the substituent at this position.

Alkylation: Reaction with alkyl halides (e.g., alkyl iodides or bromides) results in the formation of secondary and tertiary amines. The degree of alkylation can be controlled by the stoichiometry of the reagents and the reaction conditions. Reductive amination with other aldehydes or ketones is another key method for controlled mono-alkylation.

Sulfonylation: The amine can react with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base to form sulfonamides. These derivatives are often highly crystalline and stable compounds.

Table 4: Derivatization Reactions of the C-3 Amine Group
Reaction TypeElectrophilic ReagentProduct Functional GroupGeneral Structure of Product
AcylationAcyl Chloride (R-COCl)Amide1-Bn-Indol-3-NH-CO-R
AlkylationAlkyl Halide (R-X)Secondary/Tertiary Amine1-Bn-Indol-3-NH-R or 1-Bn-Indol-3-N(R)₂
SulfonylationSulfonyl Chloride (R-SO₂Cl)Sulfonamide1-Bn-Indol-3-NH-SO₂-R

Substitutions on the Benzyl Moiety

The introduction of various substituents onto the benzyl group of 1-benzyl-1H-indole analogues is a key strategy for creating structural diversity. This is typically achieved by utilizing appropriately substituted benzyl halides in the N-alkylation of the indole nitrogen. Research indicates that this N-benzylation is a crucial step, often carried out using a base such as potassium hydroxide in a solvent like dimethylformamide (DMF). nih.gov

The synthesis of various N-benzyl indole derivatives demonstrates the feasibility of incorporating a wide range of substituents on the benzyl ring. These substitutions can be electron-donating or electron-withdrawing, and their presence can influence the electronic properties of the entire molecule. For instance, the synthesis of indol-3-yl-phenyl allylidene hydrazine carboximidamide derivatives involves the initial N-benzylation of an indole precursor with various substituted benzyl bromides. nih.gov This foundational step allows for the preparation of analogues with diverse functionalities on the benzyl portion.

Similarly, the preparation of 2-CF3-3-benzylindoles has been accomplished using various substituted benzaldehydes as starting materials. nih.gov Although this synthesis focuses on C3-benzylation, the principles of incorporating substituted benzyl groups are transferable. The reactions proceed effectively with benzaldehydes bearing different substituents, leading to the corresponding substituted 3-benzylindoles in high yields. nih.gov This indicates that the core synthetic routes are tolerant of a range of functional groups on the benzyl ring.

The following table summarizes examples of substitutions that have been incorporated onto the benzyl moiety of indole derivatives in various synthetic studies.

Table 1: Examples of Substitutions on the Benzyl Moiety of Indole Analogues

Substituent on Benzyl Ring Starting Material Example Reference
4-Trifluoromethyl 4-(Trifluoromethyl)benzaldehyde nih.gov
Perfluorophenyl Perfluorobenzaldehyde nih.gov
2-Nitro 2-Nitrobenzaldehyde nih.gov
4-Fluoro p-fluoro-benzaldehyde srce.hr
Various (unspecified) Substituted benzyl bromides nih.gov

Further Functionalization of the Indole Ring System

Beyond substitutions on the N-benzyl group, the indole nucleus itself offers multiple sites for further functionalization, allowing for the synthesis of a diverse array of analogues. The C2, C3, and benzene-ring positions of the indole can be modified to introduce additional complexity and modulate activity. srce.hrnih.gov

Functionalization at the C3 position is a common strategy. Starting from 1-benzyl-3-acetyl indole, a bromoacetyl group can be introduced, creating a reactive handle for further elaboration. srce.hrresearchgate.net This 1-benzyl-3-bromoacetyl indole serves as a key intermediate for synthesizing various heterocyclic systems fused or attached to the C3 position. For example, it can be reacted with glycine (B1666218) to form an amino acid derivative or used to build more complex structures like quinoxalines. srce.hrnih.gov This demonstrates a pathway to introduce significant structural changes starting from the C3 position of the N-benzylated indole.

The benzene (B151609) portion of the indole ring can also be functionalized. Studies on related indole syntheses show that substituents such as methoxy (B1213986) or cyano groups at the C5-position and methyl or ethyl groups at the C7-position can be incorporated. nih.gov These groups are typically introduced at an early stage, starting with an already substituted indole before the N-benzylation step. For instance, substituted indole-3-carboxaldehydes can be prepared from commercially available substituted indoles, which are then carried through subsequent reaction steps. nih.gov

Furthermore, direct C-H functionalization reactions are emerging as powerful tools for modifying the indole nucleus, offering alternative routes to traditional methods. researchgate.net While the high reactivity of the C3 position is well-known, methodologies for functionalizing other positions are continually being developed. impactfactor.org For example, arenesulfonyl indoles have been used as precursors for the C3-functionalization of indoles through the generation of a vinylogous imine intermediate under mild basic conditions. nih.gov

The following table provides examples of functionalizations at various positions of the indole ring system in N-benzyl or related indole analogues.

Table 2: Examples of Functionalization on the Indole Ring System

Position of Functionalization Functional Group/Structure Synthetic Precursor Reference
C3 Quinoxaline moiety 1-Benzyl-3-bromoacetyl indole nih.gov
C3 Imidazolidine-2,4-dione 1-Benzyl-3-bromoacetyl indole srce.hr
C2 Trifluoromethyl (CF3) α-CF3-β-(2-nitroaryl) enamine nih.gov
C5 Methoxy 5-Methoxyindole nih.gov
C5 Cyano (Not specified) nih.gov
C7 Methyl / Ethyl (Not specified) nih.gov

Biological Evaluation of 1 Benzyl 1h Indol 3 Amine Hydrochloride and Its Derivatives

In Vitro Pharmacological Profiling

The in vitro pharmacological assessment of 1-benzyl-1H-indole derivatives has unveiled a spectrum of biological activities, particularly in the realms of anticancer and antimicrobial research. These studies are crucial in identifying lead compounds for further therapeutic development.

Assessment of Cytotoxicity and Antiproliferative Activity

Derivatives of 1-benzyl-1H-indole have been a focal point in the search for novel anticancer agents. Researchers have synthesized and evaluated numerous analogs for their ability to inhibit the growth of and induce death in various cancer cell lines.

The cytotoxic and antiproliferative effects of 1-benzyl-1H-indole derivatives have been investigated against a panel of human cancer cell lines, revealing promising activity for certain structural modifications.

For instance, a series of substituted-N-benzyl-1H-indole-2-carbohydrazides demonstrated moderate to high cytotoxicity against MCF-7 (breast), A549 (lung), and HCT116 (colon) cancer cell lines. One particular compound, designated as 4e, exhibited the highest cytotoxicity with an average IC50 of 2 µM across these cell lines.

Another study focused on 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs. These compounds showed potent anti-proliferative activity, with some analogs exhibiting GI50 values in the low nanomolar range against ovarian (OVCAR-5), renal (A498), and breast (MDA-MB-468) cancer cell lines. Specifically, the 4-methoxy-N-benzyl analog was highly active against OVCAR-5 (GI50 = 20 nM) and MDA-MB-468 (GI50 = 40 nM) cells. The 4-methyl-N-benzyl and 4-fluoro-N-benzyl analogs were also potent against MDA-MB-468 cells, both with a GI50 of 30 nM.

Furthermore, indole-based arylsulfonylhydrazides have been synthesized and evaluated. One derivative, 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide, showed significant inhibition of both MCF-7 and MDA-MB-468 breast cancer cells with IC50 values of 13.2 µM and 8.2 µM, respectively.

While specific data for 1-benzyl-1H-indole derivatives against DU145 prostate cancer cells and Colo-205 colon cancer cells is limited in the direct search results, the broader class of indole (B1671886) derivatives has shown activity against these cell lines. For example, an indanone-based thiazolyl hydrazone derivative demonstrated cytotoxicity against COLO 205 cells with an IC50 value of 0.98 µM.

The following table summarizes the cytotoxic activity of selected 1-benzyl-1H-indole derivatives against various cancer cell lines.

Derivative TypeCell LineActivity (IC50/GI50)
Substituted-N-benzyl-1H-indole-2-carbohydrazide (4e)MCF-7 (Breast)~2 µM (Average)
Substituted-N-benzyl-1H-indole-2-carbohydrazide (4e)A549 (Lung)~2 µM (Average)
4-methoxy-N-benzyl-1H-indole barbiturate (B1230296) analogMDA-MB-231 (Breast)40 nM
4-methyl-N-benzyl-1H-indole barbiturate analogMDA-MB-231 (Breast)30 nM
4-fluoro-N-benzyl-1H-indole barbiturate analogMDA-MB-231 (Breast)30 nM
Indole-based arylsulfonylhydrazideMCF-7 (Breast)13.2 µM
Indole-based arylsulfonylhydrazideMDA-MB-468 (Breast)8.2 µM
Indanone-based thiazolyl hydrazone derivativeCOLO 205 (Colon)0.98 µM

Beyond cytotoxicity, studies have delved into the mechanisms by which 1-benzyl-1H-indole derivatives exert their anticancer effects. A significant body of evidence points towards the induction of apoptosis (programmed cell death) and modulation of the cell cycle.

For example, a piperazine-derived 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazin-1-yl) propyl)-1H-indole-2-carboxamide was found to induce apoptosis in a benign prostatic hyperplasia cell line (BPH-1). This induction of apoptosis was observed to be independent of α1-adrenoceptor blocking. Flow cytometry analysis showed a dose-dependent increase in the percentage of apoptotic cells, with approximately 23%, 62%, and 84% apoptosis at concentrations of 5, 10, and 15 µM, respectively.

Another study on a pyrazino[1,2-a]indoletrione analogue, 2-benzyl-10a-(1H-pyrrol-2-yl)-2,3-dihydropyrazino[1,2-a]indole-1,4,10(10aH)-trione, demonstrated that it induces cell-cycle arrest at the G2/M phase and subsequent apoptosis in colorectal cancer cells. This was associated with the promotion of microtubule polymerization.

Furthermore, a study of new benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives, which can be considered related heterocyclic systems, showed that some compounds effectively suppressed cell cycle progression and induced apoptosis in MDA-MB-231 and A549 cell lines. These compounds were found to arrest the cell cycle in the G1, S, or G2 phases depending on the specific compound and cell line.

These findings suggest that 1-benzyl-1H-indole derivatives can trigger cancer cell death through multiple pathways, making them attractive candidates for further investigation.

Antimicrobial Activity Studies

In addition to their anticancer properties, derivatives of 1-benzyl-1H-indole have been evaluated for their potential to combat microbial infections. These studies have explored their efficacy against a range of pathogenic bacteria and fungi.

Several studies have reported the antibacterial activity of 1-benzyl-1H-indole derivatives against both Gram-positive and Gram-negative bacteria.

One study on synthetic indole derivatives, SMJ-2 and SMJ-4, revealed significant activity against a variety of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis. These compounds exhibited minimum inhibitory concentrations (MICs) in the range of 0.25 to 16 µg/mL. However, they were not effective against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa at the tested concentrations (≥32 to ≥64 µg/mL).

In another study, a series of aminoguanidyl indole derivatives showed potent antibacterial activities against ESKAPE pathogens, including Klebsiella pneumoniae. Some of these N-benzyl indole derivatives displayed MICs in the range of 2–16 µg/mL. One of the most active compounds demonstrated an MIC of 4 to 8 µg/mL against clinical isolates of K. pneumoniae.

Conversely, a study on N-benzyl-1H-indole-3-carboxamide found it to be inactive against S. aureus, E. coli, P. aeruginosa, B. subtilis, and K. pneumonia. This highlights the critical role of specific structural features in determining the antibacterial potency of these derivatives.

The following table summarizes the antibacterial efficacy of selected 1-benzyl-1H-indole derivatives.

Derivative TypeBacterial StrainActivity (MIC)
Synthetic Indole Derivative (SMJ-2)Staphylococcus aureus (MRSA)1-2 µg/mL
Synthetic Indole Derivative (SMJ-2)Bacillus subtilis2 µg/mL
Synthetic Indole Derivative (SMJ-2)Escherichia coli≥64 µg/mL
Synthetic Indole Derivative (SMJ-2)Pseudomonas aeruginosa≥32 µg/mL
Aminoguanidyl Indole DerivativeKlebsiella pneumoniae4-8 µg/mL
N-benzyl-1H-indole-3-carboxamideStaphylococcus aureusInactive
N-benzyl-1H-indole-3-carboxamideEscherichia coliInactive
N-benzyl-1H-indole-3-carboxamideBacillus subtilisInactive
N-benzyl-1H-indole-3-carboxamideKlebsiella pneumoniaeInactive
N-benzyl-1H-indole-3-carboxamidePseudomonas aeruginosaInactive

The antifungal potential of 1-benzyl-1H-indole derivatives has also been explored, with some compounds showing activity against clinically relevant fungal pathogens.

A series of 1-benzyl-3-(imidazol-1-ylmethyl)indole derivatives were tested for their antifungal activity. Several of these compounds exerted significant activity against Candida albicans, with MIC values in the range of 1–6 µg/mL. However, their activity against Aspergillus fumigatus was less pronounced, with most compounds having MICs over 20 µg/mL.

In contrast, a study on N-benzyl-1H-indole-3-carboxamide reported no activity against either C. albicans or Aspergillus niger. This again underscores the importance of the specific molecular structure for antifungal activity.

The following table summarizes the antifungal efficacy of selected 1-benzyl-1H-indole derivatives.

Derivative TypeFungal StrainActivity (MIC)
1-benzyl-3-(imidazol-1-ylmethyl)indole derivativeCandida albicans1-6 µg/mL
1-benzyl-3-(imidazol-1-ylmethyl)indole derivativeAspergillus fumigatus>20 µg/mL
N-benzyl-1H-indole-3-carboxamideCandida albicansInactive
N-benzyl-1H-indole-3-carboxamideAspergillus nigerInactive

Enzyme Inhibition Studies

The interaction of 1-benzyl-1H-indol-3-amine derivatives with various enzymes has been a key area of investigation, revealing potential inhibitory effects on tyrosinase, acetylcholinesterase (AChE), beta-secretase 1 (BACE1), and certain kinases.

Derivatives of 1-benzyl-1H-indole, specifically a series of N-1 and C-3 substituted indole-based thiosemicarbazones, have been synthesized and evaluated for their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.govrsc.org The inhibitory activity of these compounds was assessed, with results indicating a wide range of efficacy.

The synthesized compounds demonstrated moderate to very good inhibition of tyrosinase, with half-maximal inhibitory concentration (IC50) values ranging from 12.40 ± 0.26 μM to 47.24 ± 1.27 μM. nih.govrsc.org Notably, several of these derivatives exhibited greater potential than the standard inhibitor, kojic acid, which has an IC50 value of 18.30 ± 0.41 μM. nih.gov The most potent derivative in the series, compound 5k, displayed the highest inhibitory activity with an IC50 of 12.40 ± 0.26 μM. nih.govrsc.org Structure-activity relationship (SAR) analysis revealed that derivatives with a 4-substitution on the benzyl (B1604629) or phenyl ring of the thiosemicarbazone moiety showed enhanced inhibitory potential against tyrosinase. nih.govrsc.org

Tyrosinase Inhibitory Activity of 1-Benzyl-1H-indole Thiosemicarbazone Derivatives
CompoundIC50 (μM)
Derivative 5k12.40 ± 0.26
Derivative 5q15.26 ± 0.30
Derivative 5f15.28 ± 0.37
Derivative 5d16.76 ± 0.38
Derivative 5o17.10 ± 0.28
Kojic Acid (Standard)18.30 ± 0.41

In the context of Alzheimer's disease, where the inhibition of both acetylcholinesterase (AChE) and beta-secretase 1 (BACE1) is a therapeutic strategy, derivatives of 1-benzyl-1H-indole have been investigated. Research has shown that N-benzylated heterocyclic fragments have the ability to bind to the peripheral anionic site (PAS) of AChE. nih.govrsc.org

A study focused on novel indol-3-yl phenyl allylidene hydrazine (B178648) carboximidamide derivatives, which incorporate an N-benzyl indole moiety, demonstrated dual inhibitory activity against both AChE and BACE1. nih.govrsc.org While these compounds were active against both enzymes, it was observed that the introduction of AChE inhibitory properties led to a decrease in BACE1 inhibitory potential. rsc.org For instance, one derivative from a related series showed IC50 values of 57.09 μM and 74.24 μM against AChE and BACE1, respectively. rsc.org The study hypothesized that the N-benzyl indole portion of the molecules could occupy the PAS of AChE. nih.govrsc.org

Dual Inhibition of AChE and BACE1 by a Pyrrol-2-yl-phenyl Allylidene Hydrazine Carboximidamide Derivative
EnzymeIC50 (μM)
AChE57.09
BACE174.24

Investigations into the effects of indole-based derivatives on carbonic anhydrases (CAs) have revealed that certain compounds act as activators of these enzymes. nih.govunifi.itnih.gov A study exploring three series of indole-based derivatives found several effective micromolar activators for human CA isoforms I, II, VA, and VII. nih.govnih.gov These derivatives showed promising selectivity profiles, particularly towards the brain-associated cytosolic isoform hCA VII. nih.govnih.gov

The research highlights the potential for these compounds to modulate the activity of specific CA isoforms, which could have implications for conditions where CA activation is beneficial. nih.govnih.gov

The 1H-indole scaffold is a component of several approved drugs that function as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2). mdpi.com Research into new 1H-indole derivatives has demonstrated their potential as kinase inhibitors. One such derivative, compound 7, was designed and evaluated for its inhibitory effect on VEGFR-2. mdpi.com In vitro assays showed that this compound had a significant inhibitory activity with an IC50 value of 25 nM, which was more potent than the reference compound sorafenib (B1663141) (IC50 = 35 nM). mdpi.com

Another study focused on a series of 1,3,4-thiadiazin-3-ium bromide derivatives incorporating an indole moiety. researchgate.net Certain compounds from this series were evaluated for their inhibitory activity against Epidermal Growth Factor Receptor (EGFR), BRAFV600E, and VEGFR-2. The results indicated that these compounds could function as multitargeted inhibitors. researchgate.net

VEGFR-2 Inhibitory Activity of a 1H-Indole Derivative
CompoundIC50 (nM)
Compound 725
Sorafenib (Reference)35

Indole-based compounds have been designed and synthesized as inhibitors of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of apoptosis. mdpi.com In one study, a series of indole-based compounds were evaluated for their anticancer activity against Bcl-2-expressing cancer cell lines. mdpi.com Two compounds, U2 and U3, showed potential Bcl-2 inhibition activity with IC50 values of 1.2 ± 0.02 µM and 11.10 ± 0.07 µM, respectively, in an ELISA binding assay. mdpi.comresearchgate.net For comparison, the positive control, gossypol, had an IC50 of 0.62 ± 0.01 µM. mdpi.com

These findings suggest that the indole scaffold can be a valuable template for the development of potent Bcl-2 inhibitors. mdpi.com

Bcl-2 Inhibition by Indole-Based Compounds
CompoundIC50 (µM)
U21.2 ± 0.02
U311.10 ± 0.07
Gossypol (Positive Control)0.62 ± 0.01

Receptor Binding Assays (e.g., Cannabinoid Receptors CB1 and CB2)

A series of (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one (IQD) analogues have been identified as a novel class of cannabinoid ligands. nih.govnih.gov The binding affinity and selectivity of these compounds for the cannabinoid receptor subtypes CB1 and CB2 were evaluated. nih.govnih.gov

Several of the synthesized IQDs displayed high affinity for both CB1 and CB2 receptors, with Ki values in the nanomolar range. nih.gov Notably, some compounds demonstrated a degree of selectivity for the CB2 receptor. For example, compound 13, which has a COOCH3 group at the 6-position of the indole ring, was a potent CB2 receptor ligand with a Ki of 2.5 nM and exhibited a 34-fold selectivity for CB2 over CB1 (Ki = 85.7 nM). nih.govnih.gov Another derivative, the N-4-fluorobenzyl analogue (compound 8), showed high affinity for both CB1 (Ki = 9.1 nM) and CB2 (Ki = 1.3 nM) receptors but was less selective for CB2 compared to compound 13. nih.gov

Binding Affinities (Ki, nM) of (Z)-2-(N-benzylindol-3-ylmethylene) quinuclidin-3-ones at CB1 and CB2 Receptors
CompoundCB1 Ki (nM)CB2 Ki (nM)
7135 ± 7711.7 ± 9.6
89.1 ± 0.61.3 ± 0.5
931.7 ± 9.220.3 ± 7.4
1155.3 ± 8.9114 ± 36.0
1385.7 ± 15.92.5 ± 0.5

Anti-inflammatory and Antioxidant Activities

The indole nucleus is a prominent scaffold in medicinal chemistry, with many of its derivatives exhibiting significant anti-inflammatory and antioxidant properties. These activities are often attributed to the ability of the indole ring to scavenge free radicals and modulate inflammatory pathways.

Research into various indole derivatives has demonstrated their potential to mitigate inflammation and oxidative stress. For instance, a novel N-acylhydrazone derivative, N′-((3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), has shown notable anti-inflammatory effects. This activity is believed to be mediated through the nitric oxide pathway and cytokine signaling, making it a candidate for development as an anti-inflammatory and immunomodulatory agent. nih.gov Similarly, indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been designed and synthesized, showing potential in modulating inflammatory responses.

In the realm of antioxidant activity, various substituted indole derivatives have been investigated. Studies on C-3 substituted indole derivatives have highlighted their capacity as radical scavengers and reducers of ferric ions. researchgate.net The antioxidant potential is often linked to the presence of the indole nitrogen atom and the nature of the substituent at the C-3 position. researchgate.net Another class of compounds, N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, has also been synthesized and evaluated for antioxidant capacity, demonstrating the versatility of the indole structure in developing antioxidant agents. thieme-connect.com

Table 1: Anti-inflammatory and Antioxidant Activities of Selected Indole Derivatives This table is interactive. You can sort and filter the data.

Compound/Derivative Class Activity Investigated Key Findings Reference
N′-((3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) Anti-inflammatory Acts through the nitric oxide pathway and cytokine signaling. nih.gov
Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives Anti-inflammatory Designed as potential modulators of inflammatory responses.
C-3 substituted indole derivatives Antioxidant Act as radical scavengers and ferric ion reducers. researchgate.net
N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides Antioxidant Synthesized and evaluated for antioxidant capacity. thieme-connect.com

In Vivo Efficacy Studies (Preclinical Models)

There is no specific information available regarding the antitumor efficacy of 1-Benzyl-1H-indol-3-amine hydrochloride in murine xenograft models. However, the broader class of indole derivatives has been the subject of extensive cancer research. For example, a novel 2-step synthetic indole compound, 1,1,3-tri(3-indolyl)cyclohexane, has been shown to inhibit cancer cell growth in lung cancer xenograft models. nih.gov This compound induced apoptosis in cancer cells through the generation of reactive oxygen species and activation of JNK stress-related pathways. nih.gov

Another study focused on an orally bioavailable, indole-3-glyoxylamide (B122210) based series of tubulin polymerization inhibitors, which demonstrated tumor growth inhibition in a mouse xenograft model of head and neck cancer. acs.org Furthermore, prodrugs of (Z)-2-(1H-indol-3-yl)-3-(isoquinolin-5-yl)acrylonitrile have shown oral efficacy in a mouse model of resistant colon cancer. nih.gov These examples underscore the potential of the indole scaffold in the development of novel anticancer agents.

Table 2: Antitumor Efficacy of Selected Indole Derivatives in Murine Xenograft Models This table is interactive. You can sort and filter the data.

Compound/Derivative Xenograft Model Key Findings Reference
1,1,3-tri(3-indolyl)cyclohexane Lung cancer Inhibited cancer cell growth and induced apoptosis. nih.gov
Indole-3-glyoxylamide derivative Head and neck cancer Showed tumor growth inhibition. acs.org
Prodrugs of (Z)-2-(1H-indol-3-yl)-3-(isoquinolin-5-yl)acrylonitrile Resistant colon cancer Demonstrated oral efficacy. nih.gov

Specific in vivo studies evaluating this compound in models of inflammation or oxidative stress have not been identified in the available literature. However, research on related compounds provides valuable data. For instance, the anti-inflammatory potential of the N-acylhydrazone derivative JR19 was evaluated in vivo using a carrageenan-induced peritonitis model. nih.gov In this study, the compound was found to reduce leukocyte migration, a key process in inflammation. nih.gov

There is no direct evidence from preclinical models for the neuroprotective effects of this compound. Nevertheless, the neuroprotective potential of the indole core is an active area of investigation. A study on a series of synthetic indole–phenolic compounds evaluated their multifunctional neuroprotective properties. nih.gov These compounds exhibited metal-chelating and antioxidant activities, as well as the ability to disaggregate amyloid-β fibrils, suggesting their potential as therapeutic agents for neurodegenerative diseases like Alzheimer's. nih.gov Another study reported on novel 3-arylcoumarins bearing an N-benzyl triazole moiety that showed neuroprotective effects in a cell model of neuronal damage. frontiersin.org

Mechanisms of Action and Molecular Interactions

Elucidation of Molecular Targets and Binding Modes

The indole (B1671886) nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets. nih.gov The addition of a benzyl (B1604629) group at the N-1 position and an amine group at the C-3 position creates a molecule with specific steric and electronic properties that are likely to dictate its binding modes and target specificity.

The structural similarity of 1-Benzyl-1H-indol-3-amine hydrochloride to endogenous indoleamines, such as serotonin (B10506) and tryptamine (B22526), suggests its potential to interact with various neurotransmitter receptors. Synthetic 3-aminoindole derivatives have been investigated for their pharmacological applications, including their activity as receptor antagonists. mdpi.comacs.org For instance, certain 3-aminoindole derivatives have been explored as antagonists for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a receptor for prostaglandin (B15479496) D2, indicating a potential role in modulating inflammatory responses.

Furthermore, the broader class of indole derivatives has been shown to exhibit affinity for a range of receptors. Studies on indole-containing compounds have demonstrated binding to adenosine (B11128) and dopamine (B1211576) receptors. nih.gov While direct binding data for this compound is not available, a derivative synthesized using this compound as a starting material was evaluated for its affinity to cannabinoid receptors, suggesting that the parent scaffold can be incorporated into molecules targeting this receptor system.

Table 1: Potential Receptor Interactions of Indole Derivatives

Receptor FamilyPotential InteractionImplication
Serotonin ReceptorsAgonism/AntagonismModulation of mood, cognition, and gastrointestinal function.
Dopamine ReceptorsAgonism/AntagonismEffects on motor control, reward, and motivation. nih.gov
Cannabinoid ReceptorsModulationPotential for influencing pain, appetite, and immune function.
Prostaglandin ReceptorsAntagonism (e.g., CRTH2)Anti-inflammatory effects.
Adenosine ReceptorsModulationPotential roles in neurotransmission and cardiovascular function. nih.gov

This table is illustrative of the potential receptor interactions based on the activities of structurally related indole compounds.

The indole scaffold is a common feature in many enzyme inhibitors, and this compound likely shares this characteristic. The interactions can range from competitive inhibition, where the compound binds to the active site, to allosteric modulation.

Other enzymes that are known to be inhibited by indole derivatives include:

Cholinesterases (AChE and BChE): The hydrophobic nature of the indole ring can facilitate interactions with the active sites of these enzymes, which are important targets in the treatment of neurodegenerative diseases. nih.gov

Topoisomerases: Certain indole derivatives have been shown to intercalate with DNA and inhibit the activity of topoisomerases I and II, enzymes crucial for DNA replication and repair. researchgate.net

DNA Gyrase: Indole derivatives have been identified as potent inhibitors of bacterial DNA gyrase, suggesting potential antibacterial applications. acs.org

Kinases: The 3-aminoindole structure is a known scaffold for kinase inhibitors, which are critical in regulating cell signaling and proliferation. researchgate.net

The binding of these indole derivatives to enzyme active sites is often stabilized by a combination of hydrophobic interactions, hydrogen bonding, and π-π stacking. nih.govacs.org

Molecules containing a planar indole ring system have the potential to interact directly with DNA. nih.gov This interaction can occur through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix, or by binding to the minor groove. researchgate.netresearchgate.net Such interactions can interfere with DNA replication and transcription, leading to cytotoxic effects, which is a mechanism exploited by some anticancer drugs. nih.gov Studies on various indole derivatives have confirmed their DNA binding capabilities, with the indole nucleus playing a crucial role in this process. nih.govresearchgate.net

In addition to DNA, indole derivatives can also bind to various proteins. For instance, some indole compounds have been shown to interact with serine-arginine-rich (SR) proteins, which are involved in the regulation of RNA splicing. pnas.org Other research has identified indole derivatives as inhibitors of the HIV-1 glycoprotein-41, preventing viral fusion with host cells. nih.govacs.org The binding to proteins is typically driven by hydrophobic interactions and the formation of hydrogen bonds. mdpi.com

Cellular and Biochemical Pathways Affected

The interaction of this compound with its molecular targets can trigger a cascade of events that affect various cellular and biochemical pathways. Based on the known activities of related indole compounds, the following pathways are likely to be influenced.

A significant body of research has demonstrated the ability of indole derivatives to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells. mdpi.comijpsjournal.comrsc.org For example, indole-3-carbinol (B1674136) (I3C) and its dimer, 3,3'-diindolylmethane (B526164) (DIM), have been extensively studied for their anticancer properties. ijpsjournal.comcaldic.com These compounds can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mbimph.com The induction of apoptosis by indole derivatives is often preceded by the downregulation of anti-apoptotic proteins (e.g., cIAP1/2, XIAP) and key transcription factors like cMYC. csic.es

Furthermore, many indole derivatives can cause cell cycle arrest, typically at the G1 or G2/M phases. mdpi.comcaldic.commbimph.commdpi.com This prevents cancer cells from proliferating and can make them more susceptible to apoptosis. mdpi.comnih.gov The mechanisms underlying cell cycle arrest often involve the inhibition of cyclin-dependent kinases (CDKs) or the disruption of microtubule dynamics. mdpi.combenthamdirect.com

Table 2: Potential Effects of Indole Derivatives on Apoptosis and Cell Cycle

Cellular ProcessSpecific EffectKey Molecular Players
Apoptosis Induction of programmed cell deathCaspases, Bcl-2 family proteins, cMYC, IAP family proteins mbimph.comcsic.es
Cell Cycle Arrest at G1 or G2/M phaseCyclin-dependent kinases (CDKs), p53, p21 mdpi.comcaldic.combenthamdirect.com

This table summarizes the general effects of indole derivatives on apoptosis and the cell cycle based on published research.

The indole nucleus can participate in redox reactions, and as a result, indole derivatives can exhibit both antioxidant and pro-oxidant activities depending on the cellular context and the specific substituents on the indole ring. nih.govunica.itnrfhh.com Many indole compounds, including melatonin (B1676174) and its analogues, are potent antioxidants that can scavenge free radicals and protect cells from oxidative damage. tandfonline.comnih.govbenthamdirect.com This antioxidant activity is often attributed to the ability of the indole ring to donate an electron and stabilize the resulting radical. nih.gov

Studies have shown that certain C-3 substituted indole derivatives can protect cells against oxidative hemolysis. nih.govbohrium.com This cytoprotective effect is often linked to their interaction with cell membrane components and their ability to neutralize ROS. nih.govnih.gov

Modulation of Signal Transduction Pathways

There is no available research data detailing the effects of this compound on specific signal transduction pathways.

Inhibition of Tumor Angiogenesis

There is no available research data to suggest that this compound is involved in the inhibition of tumor angiogenesis.

Structure Activity Relationships Sar of 1 Benzyl 1h Indol 3 Amine Hydrochloride Analogues

Impact of N-1 Benzyl (B1604629) Substitution on Biological Activity

The N-1 benzyl group is a crucial determinant of the biological activity in many indole (B1671886) derivatives. Its presence is often associated with enhanced potency across different therapeutic targets, including anti-inflammatory, anticancer, and antimicrobial activities. nih.govsrce.hr Research has consistently shown that the substitution of the indole nitrogen with a benzyl group can significantly augment the compound's interaction with target enzymes or receptors. rsc.org

In the development of dual inhibitors for acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in Alzheimer's disease, the N-benzylated indole fragment is hypothesized to bind to the peripheral anionic site (PAS) of AChE. nih.gov This interaction is a key component of the molecule's inhibitory mechanism. The flexibility of the benzyl group also allows it to adopt various conformations, which can be advantageous for fitting into diverse binding sites.

Table 1: Effect of N-1 Substitution on Biological Activity

Compound SeriesN-1 SubstituentTargetObserved ActivityReference
Indole-based thiosemicarbazonesBenzylTyrosinaseEnhanced inhibitory activity rsc.org
Indole derivativesBenzylCancer cell linesIncreased anticancer activity rsc.org
Indol-3-yl phenyl allylidene hydrazine (B178648) carboximidamide derivativesBenzylAChE/BACE1Binding to PAS of AChE nih.gov
Quinoxaline derivativesBenzylOvarian cancer xenograftsPotent efficacy with 100% tumor growth suppression nih.govresearchgate.net

Significance of the C-3 Amine Group and its Derivatives

The C-3 position of the indole ring is a hotspot for chemical modification, and the nature of the substituent at this position profoundly influences the biological activity profile of the resulting analogues. The primary amine group of 1-benzyl-1H-indol-3-amine serves as a versatile handle for the synthesis of a multitude of derivatives, including amides, hydrazones, and various heterocyclic systems. rsisinternational.org The basicity and hydrogen-bonding capacity of the amine group can be critical for interactions with acidic residues in enzyme active sites.

For example, in the design of dual AChE and BACE1 inhibitors, it was hypothesized that the –NH group of a guanidine (B92328) moiety, derived from the C-3 position, could form hydrogen bonds with key aspartate residues (Asp32 and Asp228) in the active site of BACE1. nih.gov This highlights the importance of having a hydrogen bond donor at or near the C-3 position for specific enzyme inhibition.

The functionalization at the C-3 position is a common strategy to modulate the pharmacological properties of indole compounds. nih.gov The introduction of different functionalities can lead to compounds with diverse activities, ranging from antimicrobial and anticancer to anti-inflammatory effects. nih.govsrce.hr For instance, the synthesis of new heterocyclic derivatives starting from 1-benzyl-3-bromoacetyl indole has yielded compounds with significant antimicrobial and anticancer properties. nih.govresearchgate.net This underscores the C-3 position as a key pharmacophoric element that can be tailored to achieve desired biological outcomes.

Table 2: Influence of C-3 Amine Derivatives on Biological Activity

C-3 Derivative TypeTarget/ActivityKey Interaction/ObservationReference
GuanidineBACE1 InhibitionPotential hydrogen bonding with Asp32 and Asp228 nih.gov
Heterocyclic systems (e.g., quinoxalines)Antimicrobial, AnticancerLeads to potent antimicrobial and anticancer agents nih.govresearchgate.net
CarboxamideGeneral Synthetic IntermediateA versatile precursor for further derivatization rsisinternational.org

Role of Substituents on the Benzyl Ring and Indole Nucleus

Fine-tuning the electronic and steric properties of the 1-benzyl-1H-indol-3-amine scaffold through substitution on the benzyl ring and the indole nucleus is a classical medicinal chemistry approach to optimize activity and selectivity. The introduction of electron-withdrawing or electron-donating groups can alter the electron density of the aromatic systems, which in turn can affect their binding interactions and pharmacokinetic properties.

In a study on indol-3-yl phenyl allylidene hydrazine carboximidamide derivatives as dual AChE/BACE1 inhibitors, it was observed that substituting both the benzyl ring (referred to as ring B) and another phenyl ring (ring A) in the structure had a significant impact. nih.gov Specifically, the introduction of bulky or electron-withdrawing substituents on both rings led to a marked improvement in AChE inhibition, although it compromised BACE1 inhibition. nih.gov This suggests that the requirements for optimal binding to the two enzymes are different and can be modulated by the substitution pattern.

For indole-based chalcones with anticancer activity, substitutions on both the indole ring and a p-substituted benzyl ring were investigated. jchr.org The results indicated that these substitutions could significantly influence the cytotoxic potency against human colorectal cells. jchr.org Similarly, for anti-inflammatory oxindole (B195798) conjugates, various substitutions on the N-1 benzyl ring and other parts of the molecule were explored to enhance their COX/5-LOX inhibitory activity. nih.gov

Table 3: Effect of Aromatic Ring Substitutions on Activity

Compound SeriesSubstitution LocationSubstituent TypeEffect on ActivityReference
Indol-3-yl phenyl allylidene hydrazine carboximidamidesBenzyl ring and another phenyl ringBulky or electron-withdrawingImproved AChE inhibition, compromised BACE1 inhibition nih.gov
Indole substituted chalconesIndole ring and p-substituted benzyl ringVariousInfluenced anticancer potency jchr.org
Oxindole conjugatesN-1 benzyl ringVariousModulated anti-inflammatory (COX/5-LOX inhibition) activity nih.gov
Indole-based thiosemicarbazonesBenzyl or phenyl ring of thiosemicarbazone4-substitutionExhibited better tyrosinase inhibitory potential rsc.org

Stereochemical Considerations in Activity and Selectivity

Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets, which are often chiral. The three-dimensional arrangement of atoms in a molecule can dictate its binding affinity and selectivity. While the parent compound 1-benzyl-1H-indol-3-amine hydrochloride is achiral, the introduction of chiral centers in its analogues can lead to enantiomers or diastereomers with distinct biological activities.

In a study on nature-inspired 3-Br-acivicin isomers and their derivatives, it was demonstrated that stereochemistry is crucial for biological recognition and antiparasitic activity. nih.gov Only the isomers with a specific stereoconfiguration ((5S, αS)) displayed significant antiplasmodial activity, suggesting that their uptake might be mediated by a stereoselective transport system. nih.gov This principle is broadly applicable in drug design and underscores the importance of synthesizing and evaluating individual stereoisomers of chiral 1-benzyl-1H-indol-3-amine analogues to identify the most active and selective agent. The differential activity of stereoisomers can provide valuable insights into the topology of the target's binding site.

Pharmacophore Identification and Optimization for Specific Targets

Pharmacophore modeling is a powerful tool in drug discovery that defines the essential three-dimensional arrangement of functional groups required for biological activity. For analogues of 1-benzyl-1H-indol-3-amine, identifying the key pharmacophoric features is crucial for designing more potent and selective compounds.

For cholinesterase inhibitors, important pharmacophoric elements include the N-benzyl group for interacting with the PAS of AChE, and hydrogen bond donors/acceptors derived from the C-3 amine for engaging with the catalytic active site. nih.govnih.gov In the context of anti-inflammatory agents, the indole core itself is a key pharmacophore, and modifications at the N-1 and C-3 positions, along with substitutions on the aromatic rings, are optimized to achieve dual inhibition of enzymes like COX and 5-LOX. nih.gov

For inhibitors of non-nucleoside reverse transcriptase (NNRTIs), a validated pharmacophore model included three hydrophobic groups, one aromatic ring group, and a hydrogen-bond acceptor. nih.govnih.gov This model highlights the importance of hydrophobic and hydrogen-bonding interactions for binding to the target enzyme. The optimization process involves systematically altering the scaffold of 1-benzyl-1H-indol-3-amine analogues to better match the identified pharmacophore for a specific target, thereby enhancing binding affinity and biological efficacy.

Table 4: Key Pharmacophoric Features for Different Targets

TargetEssential Pharmacophoric FeaturesReference
Cholinesterases (AChE/BACE1)N-benzyl group (for PAS interaction), hydrogen bond donors/acceptors at C-3 nih.govnih.gov
Inflammatory Enzymes (COX/5-LOX)Indole core, optimized N-1 and C-3 substituents nih.gov
Non-Nucleoside Reverse TranscriptaseThree hydrophobic groups, one aromatic ring, one hydrogen-bond acceptor nih.govnih.gov
Pfmrk (Plasmodium falciparum cdc2-related kinase)Two hydrogen bond acceptor functions, two hydrophobic sites (one aromatic) researchgate.net

Computational Chemistry and Molecular Modeling

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to understand how a ligand, such as a derivative of 1-benzyl-1H-indole, might interact with a biological receptor.

Molecular docking studies on various derivatives featuring the N-benzyl indole (B1671886) core have revealed specific binding modes within the active sites of several important biological targets. For instance, in studies targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), novel 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide derivatives were identified as competitive antagonists for the human α4β2 and α7 subtypes. rsc.org The N-benzylated heterocyclic fragment is reported to be capable of binding to the peripheral anionic site (PAS) of acetylcholinesterase (AChE). nih.gov

Similarly, docking analyses of indol-3-yl phenyl allylidene hydrazine (B178648) carboximidamide derivatives, which contain the N-benzyl indole moiety, showed that they occupy the binding pockets of both AChE and β-secretase 1 (BACE1), key enzymes in Alzheimer's disease research. nih.gov In these models, the N-benzyl indole portion (referred to as ring B) was accommodated in the S3 pocket of BACE1. nih.gov For other targets, such as 5-lipoxygenase (5-LOX), an indoline (B122111) derivative containing a 4-fluorobenzyl group demonstrated a binding pose where the thiourea (B124793) group formed hydrogen bonds, and the benzyl (B1604629) moiety engaged in an aromatic H-bond and van der Waals contacts. acs.org This suggests that the benzyl group plays a crucial role in anchoring the ligand within the target's binding site. Some studies also note that substitutions on the 1H-indole ring can create a "butterfly-like" conformation, which may be important for activity at certain enzymes like reverse transcriptase. researchgate.net

A critical outcome of molecular docking is the identification of specific amino acid residues that form key interactions with the ligand, stabilizing the complex. For N-benzyl indole derivatives, several such interactions have been predicted.

In the case of human α7 nAChR, docking results indicated that a hydroxyl group on the benzene (B151609) ring of a derivative could form a hydrogen bond with the carbonyl group of α7-Gln116, an interaction not observed with the corresponding residue (β2-Phe115) in the α4β2 subtype, potentially explaining receptor selectivity. rsc.org For BACE1, the guanidinium (B1211019) moiety of certain derivatives formed strong hydrogen bonds with the key aspartate dyad, Asp32 and Asp228. nih.gov Docking of an indoline-based 5-LOX inhibitor predicted that its thiourea group donates two hydrogen bonds to the side chain of Gln363 and accepts one from Tyr181. acs.org

Biological TargetInteracting Amino Acid Residue(s)Type of InteractionSource
Human α7 Nicotinic Acetylcholine Receptor (nAChR)Gln116Hydrogen Bond rsc.org
β-secretase 1 (BACE1)Asp32, Asp228Hydrogen Bond nih.gov
5-Lipoxygenase (5-LOX)Gln363, Tyr181Hydrogen Bond acs.org
5-Lipoxygenase (5-LOX)N407Aromatic Hydrogen Bond acs.org

Molecular Dynamics Simulations

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-target complex over time, assessing its stability and conformational changes.

MD simulations are particularly useful for elucidating the nature and persistence of intermolecular interactions. For an N-benzyl indole derivative bound to BACE1, simulations revealed consistent interactions with residues Tyr71, Tyr198, and Arg235. nih.gov The analysis of the simulation trajectories showed that Tyr198 formed a π-π stacked interaction with both the indole nucleus and another aromatic ring of the ligand for significant portions of the simulation time (7% and 15%, respectively). nih.gov Furthermore, the simulation highlighted a halogen bond interaction that accounted for 11% of the interactions observed throughout the simulation. nih.gov These dynamic studies provide a more realistic model of the binding event than static docking alone.

In Silico ADME Prediction and Pharmacokinetic Modeling

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a crucial step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles. Several studies on benzylindole derivatives have included such predictions.

Computational tools like SwissADME and pkCSM are often used to calculate various physicochemical and pharmacokinetic parameters. nih.gov For different series of benzylindole and indol-3-yl derivatives, these predictions have generally indicated acceptable characteristics. nih.govnih.gov Key predicted properties often include lipophilicity (log P), water solubility (log S), human intestinal absorption (HIA), and adherence to drug-likeness rules such as Lipinski's Rule of Five. nih.govrdd.edu.iq

For one series of 1-aryl-5-(3-azidopropyl)indol-4-ones, predicted log P values ranged from 3.79 to 4.74, and the percentage of human intestinal absorption was high, ranging from 91.11% to 94.81%. nih.gov Another study on indol-3-yl phenyl allylidene hydrazine carboximidamide derivatives also concluded that the compounds had acceptable physicochemical characteristics based on ADME predictions. nih.gov These in silico models provide an early indication of a compound's potential bioavailability and metabolic stability, guiding further optimization efforts.

ADME ParameterPredicted Finding for Indole DerivativesSignificanceSource
Lipophilicity (log P o/w)Values typically range from 3.79 to 4.74 in some series.Influences solubility, permeability, and plasma protein binding. nih.gov
Water Solubility (log S)Often predicted to be poorly soluble.Impacts absorption and formulation. nih.gov
Human Intestinal Absorption (HIA)Predicted to be high (e.g., >90%).Indicates potential for good oral absorption. nih.gov
Drug-LikenessCompounds generally adhere to Lipinski's and Veber's rules.Suggests favorable physicochemical properties for oral bioavailability. nih.gov
Metabolism (CYP Inhibition)Predicted not to inhibit key enzymes like CYP2D6.Indicates a lower potential for certain drug-drug interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Research into various indole-containing compounds has demonstrated the utility of QSAR in identifying key molecular descriptors that influence their therapeutic effects. These descriptors often relate to steric, electronic, and hydrophobic properties of the molecules. For instance, in studies of indole derivatives as inhibitors of various enzymes, the nature and position of substituents on the indole ring, as well as the characteristics of groups attached to the indole nitrogen and other positions, have been shown to be critical for activity.

A study on 3-amidinobenzyl-1H-indole-2-carboxamides as factor Xa inhibitors utilized 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govresearchgate.net These models revealed that steric, electrostatic, and hydrophobic fields are significant in determining the inhibitory potency. nih.govresearchgate.net This suggests that for a compound like 1-Benzyl-1H-indol-3-amine hydrochloride, the size and electronic properties of the benzyl group at the N1 position and the amine group at the C3 position would likely play a crucial role in its interaction with biological targets.

Furthermore, QSAR studies on indole derivatives as HIV-1 fusion inhibitors have highlighted the importance of hydrophobic and amphipathic characteristics for potent activity. acs.org The benzyl group in this compound contributes significantly to its lipophilicity, which could be a determining factor in its potential biological profile. The spatial arrangement and electronic nature of substituents on the indole core have also been shown to be critical in modulating activity in other contexts, such as for RXFP3/4 agonists and anti-leukemic agents. nih.govmdpi.com

The following table summarizes findings from QSAR studies on various indole derivatives, providing a basis for understanding the potential structure-activity relationships of this compound.

Indole Derivative Class Biological Target/Activity Key QSAR Findings Relevant Molecular Descriptors
3-Amidinobenzyl-1H-indole-2-carboxamidesFactor Xa InhibitionSteric and electrostatic fields are critical for binding affinity. Hydrophobic interactions also play a significant role. nih.govresearchgate.netCoMFA and CoMSIA fields (steric, electrostatic, hydrophobic)
Indole-based HIV-1 Fusion InhibitorsHIV-1 gp41Amphipathicity and hydrophobic contact surface area are important for activity. acs.orgBinding affinity (KI), EC50
Indole-Containing AmidinohydrazonesRXFP3/4 AgonismSubstitution at the C5 and C7 positions of the indole ring significantly impacts potency. The indole N-H is crucial for activity. nih.govEC50, clogP, Topological Polar Surface Area (TPSA)
1H-3-Indolyl DerivativesAntioxidant ActivityThe presence of specific heterocyclic rings paired with the indole moiety enhances antioxidant capacity. researchgate.netsemanticscholar.orgIC50

These studies collectively indicate that modifications to the core indole structure, as well as the substituents at various positions, can profoundly impact biological activity. For this compound, the benzyl group at the N1 position and the amine at the C3 position are key structural motifs. Based on the QSAR findings for related compounds, it can be hypothesized that the size, conformation, and electronic properties of the benzyl group, along with the basicity and hydrogen bonding capacity of the 3-amine group, are likely to be significant determinants of its biological activity.

Therapeutic Potential and Future Research Directions

Prospects for Drug Development Based on the 1-Benzyl-1H-indol-3-amine Scaffold

The indole (B1671886) nucleus is a fundamental component of numerous natural products and FDA-approved drugs. Its ability to mimic peptide structures and engage in various biological interactions makes it a highly attractive scaffold for drug discovery. The addition of a benzyl (B1604629) group at the N-1 position of the indole ring often enhances the lipophilicity and, consequently, the biological activity of the resulting compounds.

The 1-benzyl-1H-indol-3-amine scaffold offers a versatile template for the design of new therapeutic agents due to several key features:

Structural Flexibility: The scaffold allows for substitutions at multiple positions on both the indole and benzyl rings, enabling the fine-tuning of pharmacological properties.

Broad Biological Activity: Derivatives have shown potential in a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.

Target Interaction: The indole ring can participate in hydrogen bonding, pi-stacking, and hydrophobic interactions with biological targets.

Researchers have successfully synthesized and evaluated numerous derivatives, demonstrating the scaffold's potential for developing potent and selective drugs. The ongoing exploration of this chemical space continues to yield promising candidates for further preclinical and clinical investigation.

Potential Applications in Specific Disease Areas

The 1-benzyl-1H-indol-3-amine scaffold has been extensively investigated for its anticancer properties. Several derivatives have demonstrated significant efficacy against a variety of cancer cell lines.

Breast Cancer: 1-Benzyl-indole-3-carbinol, a derivative of the core scaffold, has shown significantly enhanced anti-proliferative and anti-estrogenic properties in human breast cancer cells compared to its parent compound, indole-3-carbinol (B1674136). researchgate.netmdpi.com It has been reported to be approximately 1000-fold more potent in inhibiting the growth of both estrogen-responsive (MCF-7) and estrogen-independent (MDA-MB-231) breast cancer cells. researchgate.net Furthermore, this compound can down-regulate the production of estrogen receptor-alpha protein and act synergistically with tamoxifen (B1202) to arrest breast cancer cell growth. researchgate.netmdpi.com

Lung Cancer: While specific studies on 1-benzyl-1H-indol-3-amine in lung cancer are emerging, related indole derivatives have shown promise. For instance, novel synthetic bisindolylmaleimide alkaloids have been shown to inhibit STAT3 activation, a key pathway in many malignancies including lung cancer.

Glioblastoma Multiforme (GBM): Glioblastoma is an aggressive brain cancer with limited treatment options. nih.gov Benzyl isothiocyanate (BITC), a compound containing a benzyl group, has been shown to suppress the growth of glioblastoma multiforme cells in vivo. nih.gov Although not a direct derivative of the 1-benzyl-1H-indol-3-amine scaffold, this finding suggests that the benzyl moiety can contribute to anti-glioblastoma activity, warranting further investigation of indole-based compounds in this context.

Ovarian Cancer: A derivative, 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline, has displayed potent efficacy against ovarian cancer xenografts in nude mice, achieving a tumor growth suppression of 100.0 ± 0.3%. researchgate.netnih.gov

Cancer TypeCompound/DerivativeKey FindingsReferences
Breast Cancer1-Benzyl-indole-3-carbinol~1000-fold more potent than indole-3-carbinol in inhibiting cell growth. Down-regulates estrogen receptor-alpha. Synergistic effect with tamoxifen. researchgate.netmdpi.com
Glioblastoma MultiformeBenzyl isothiocyanate (related compound)Suppressed tumor properties in vivo. nih.gov
Ovarian Cancer2-chloro-3-(1-benzyl indol-3-yl) quinoxaline100.0 ± 0.3% tumor growth suppression in xenograft models. researchgate.netnih.gov

The scaffold has also been a source of promising antimicrobial agents.

Bacterial Infections: Certain 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives have shown significant activity against various bacterial strains. For example, 3-(1-substituted indol-3-yl)quinoxalin-2(1H)ones and 2-(4-methyl piperazin-1-yl)-3-(1-substituted indol-3-yl) quinoxalines were highly active against Pseudomonas aeruginosa, Bacillus cereus, and Staphylococcus aureus. nih.gov

Tuberculosis: The indole scaffold is considered a promising starting point for the discovery and development of new anti-tubercular agents. Researchers have explored various indole derivatives as potential inhibitors of key enzymes in Mycobacterium tuberculosis.

Protozoal Diseases:

Leishmaniasis: Indole alkaloids have demonstrated promising pharmacological activity against the Leishmania parasite. nih.gov Benzylamines have been identified as potent inhibitors of the sterol biosynthesis pathway in Leishmania amazonensis, leading to oxidative stress and parasite death. nih.gov

Malaria: Diverse indole-based compounds, both natural and synthetic, have been reported as antiplasmodial agents. nih.gov They exhibit multiple modes of action, including the inhibition of hemozoin formation in P. falciparum. nih.gov Spirotetrahydro-β-carbolines, a class of spiroindolones, have shown potent and orally efficacious activity in a mouse model of malaria. acs.org

Trypanosomiasis: A series of substituted indoles were identified through phenotypic screening against Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov

DiseaseCompound/Derivative ClassKey FindingsReferences
Bacterial Infections1-benzyl and 1-benzoyl-3-heterocyclic indole derivativesActive against P. aeruginosa, B. cereus, and S. aureus. nih.gov
LeishmaniasisBenzylaminesInhibit sterol biosynthesis in Leishmania amazonensis. nih.gov
MalariaSpirotetrahydro-β-carbolines (Spiroindolones)Potent and orally efficacious in a mouse model. acs.org
Trypanosomiasis (Chagas Disease)Substituted indolesActive against intracellular amastigote forms of T. cruzi. nih.gov

The unique structure of the 1-benzyl-1H-indol-3-amine scaffold makes it a promising candidate for targeting central nervous system disorders.

Alzheimer's Disease: Alzheimer's disease is a complex neurodegenerative condition, and multi-target-directed ligands are a promising therapeutic strategy. The indole scaffold is recognized for its neuroprotective, anti-inflammatory, and antioxidant properties. nih.gov Novel hybrids based on melatonin (B1676174) and donepezil (B133215) containing the indole moiety have been designed and evaluated as multifunctional ligands against Alzheimer's-related neurodegenerative mechanisms. nih.gov Some of these compounds have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), exhibit antioxidant activity, and penetrate the blood-brain barrier. nih.gov

Cannabinoid Receptor-Mediated Conditions: A series of (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one analogues have been identified as novel and potent ligands for both CB1 and CB2 cannabinoid receptors. The affinity and selectivity of these compounds for the two receptor subtypes have been evaluated, with some derivatives showing high affinity for CB2 receptors. This is significant for future drug development, as cannabinoid ligands have shown beneficial effects in a variety of conditions including pain, inflammation, and neurodegenerative diseases.

The anti-inflammatory and antioxidant properties of indole derivatives are well-documented.

Anti-inflammatory Activity: N-acylhydrazone derivatives associated with indolic groups have been designed and synthesized as potential anti-inflammatory agents. These compounds are thought to act on targets such as phospholipase A2, COX-2, and various cytokines. One such derivative, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide, has demonstrated anti-inflammatory potential in vivo. nih.gov

Oxidative Stress: Several indole-based compounds have shown interesting radical-scavenging activity and protective properties against oxidative stress. mdpi.com For instance, certain indole-2-carboxamide derivatives have been identified as TRPV1 agonists with antioxidant properties. mdpi.com In the context of Alzheimer's disease, some melatonin and donepezil-based hybrids with an indole scaffold have shown a pronounced protective effect in H2O2-induced oxidative stress in SH-SY5Y cells. nih.gov

Challenges and Opportunities in Translational Research

Despite the promising preclinical data, the translation of 1-benzyl-1H-indol-3-amine-based compounds from the laboratory to clinical use faces several challenges. These include optimizing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), as well as ensuring a favorable safety profile. The potential for off-target effects and toxicity must be carefully evaluated.

However, these challenges also present opportunities for further research and development. The structural versatility of the scaffold allows for the application of medicinal chemistry strategies to improve drug-like properties. Advances in computational modeling and in vitro screening can help in the rational design of more potent and selective compounds with improved ADME profiles. Furthermore, the development of novel drug delivery systems could enhance the therapeutic efficacy and reduce the side effects of these compounds. The broad spectrum of biological activities associated with this scaffold suggests that it will continue to be a valuable source of new drug candidates for a variety of diseases.

Design of Novel Analogues with Enhanced Potency and Selectivity

The indole scaffold, a privileged structure in medicinal chemistry, serves as a versatile template for the design of novel therapeutic agents. The 1-benzyl-1H-indol-3-amine core is a key pharmacophore whose biological activity can be significantly modulated through systematic structural modifications. The design of new analogues focuses on enhancing potency against specific biological targets while improving selectivity to minimize off-target effects. Structure-activity relationship (SAR) studies are crucial in guiding these modifications. nih.govacs.org

Key strategies in the design of novel indole analogues include:

Substitution on the Indole Nitrogen (N-1): The N-1 position of the indole ring is a common site for modification. Replacing or substituting the benzyl group can profoundly impact the compound's interaction with target proteins. For instance, studies on various indole derivatives have shown that introducing different aryl or alkyl groups at the N-1 position can significantly enhance activities such as tubulin polymerization inhibition. nih.gov Methyl substitution at the N-1 position of certain indole derivatives was found to enhance cytotoxic activity by as much as 60-fold compared to the unsubstituted analogue. nih.gov This position often influences the molecule's orientation within a binding pocket. nih.gov

Modification of the C-3 Position: The 3-position of the indole ring is critical for the biological activity of many derivatives. Attaching different functional groups, such as thiosemicarbazones or acrylamides, has been explored to develop potent anticancer agents. nih.govnih.gov For example, Hawash et al. synthesized a series of indole-acrylamide derivatives that act as tubulin-targeting agents, demonstrating the importance of the substituent at this position for specific biological action. nih.gov

Substitution on the Benzyl Ring: The aromatic ring of the N-1 benzyl group provides another site for modification. Introducing electron-donating or electron-withdrawing groups can alter the electronic properties and steric bulk of the molecule, leading to changes in binding affinity and selectivity. In the development of tyrosinase inhibitors based on a 1-benzyl-indole scaffold, SAR analysis revealed that 4-substitution on the benzyl ring resulted in better inhibitory potential. rsc.org

Hybridization with Other Pharmacophores: A powerful strategy involves creating hybrid molecules that combine the indole scaffold with other known pharmacologically active moieties. This molecular hybridization can lead to compounds with dual mechanisms of action or improved pharmacokinetic profiles. nih.gov For instance, indole-thiosemicarbazone derivatives have been designed as multi-target compounds with potential synergistic effects. nih.gov Similarly, linking the indole core to a triazole sulfonamide group has been used to design potent inhibitors of mycobacterial carbonic anhydrase. acs.org

The following table summarizes the structure-activity relationship findings for a series of N-benzyl-5-bromoindolin-2-one derivatives, highlighting how different substitutions affect their anticancer activity against the MCF-7 breast cancer cell line.

CompoundSubstitution (R)IC50 (µM) against MCF-7 CellsVEGFR-2 Inhibition IC50 (µM)
7c 4-Chlorophenyl7.17 ± 0.940.728
7d 4-Bromophenyl2.93 ± 0.470.503
Doxorubicin Reference Drug1.20 ± 0.21N/A
Sorafenib (B1663141) Reference DrugN/A0.090
Data sourced from a study on N-benzyl-5-bromoindolin-2-one derivatives as anticancer agents. mdpi.com

This data illustrates that minor modifications, such as changing the halogen substituent on an associated phenyl ring, can lead to significant changes in biological potency. Specifically, the derivative with a 4-bromophenyl group (7d) showed more than double the potency of the 4-chlorophenyl analogue (7c) against MCF-7 cells. mdpi.com

Combination Therapy Strategies Involving Indole Derivatives

The complexity and multifactorial nature of diseases like cancer often necessitate therapeutic approaches that target multiple pathways simultaneously. Indole derivatives, with their diverse mechanisms of action, are promising candidates for use in combination therapy to enhance efficacy, overcome drug resistance, and reduce toxicity. rsc.org

Combination strategies can involve pairing an indole-based agent with conventional chemotherapy, radiation, or other targeted drugs. The goal is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of each individual agent. rsc.org

Key approaches include:

Synergy with Standard Chemotherapeutics: Indole-based drugs can be used to sensitize cancer cells to the effects of traditional cytotoxic agents. For instance, vinflunine, a vinca (B1221190) alkaloid containing an indole moiety, has shown potential in adjuvant chemotherapy with platinum-based drugs for treating non-small cell lung cancer (NSCLC). nih.gov

Overcoming Drug Resistance: The development of resistance is a major limitation of many cancer therapies. mdpi.com Indole derivatives can target pathways that contribute to resistance. For example, a mouse model of paclitaxel-resistant colon cancer showed that oral administration of an indole iso-quinoline hybrid resulted in a 76% inhibition of tumor development, highlighting its potential in overcoming resistance. nih.gov

Dual-Targeting and Multi-Targeting Strategies: The inherent versatility of the indole scaffold allows for the design of single molecules that can inhibit multiple targets. nih.gov This is a form of built-in combination therapy. Sunitinib, an indole-containing multi-targeted tyrosine kinase inhibitor, is a prime example. It targets several receptors, including VEGFR and PDGFR, involved in angiogenesis and tumor growth. rsc.org Clinical and pre-clinical studies have explored combining Sunitinib with other targeted agents to enhance its therapeutic effect. A synergistic effect was observed when Sunitinib was combined with the EGFR inhibitor erlotinib (B232) for the treatment of NSCLC in xenograft mice. rsc.org This approach can lead to improved efficacy and a reduction in the side effects associated with high doses of a single agent. rsc.org

The following table provides examples of combination therapies involving indole-containing drugs.

Indole DerivativeCombination AgentDisease ModelObserved Effect
Sunitinib Erlotinib (EGFR Inhibitor)NSCLC A549 Xenograft MiceSynergistic therapeutic effect. rsc.org
Sunitinib PRX177561 (CXCR4 Antagonist)Glioblastoma (Pre-clinical)Enhanced therapeutic efficacy, reduced tumor proliferation. rsc.org
Vinflunine Platinum-based drugsNon-Small Cell Lung Cancer (NSCLC)Potential for use in adjuvant chemotherapy. nih.gov

These examples underscore the strategic value of incorporating indole derivatives into combination treatment regimens. By targeting distinct but complementary cellular pathways, these strategies hold the promise of more durable and effective treatments for complex diseases.

Q & A

Q. What are the standard synthetic routes for 1-Benzyl-1H-indol-3-amine hydrochloride, and how can phase-transfer catalysis (PTC) be optimized?

The compound is typically synthesized via alkylation or cycloalkylation reactions. For example, phase-transfer catalysis (PTC) conditions, as described in the synthesis of structurally related indole derivatives, involve reacting precursors like N1-benzyl-N1-cyano(1H-3-indolyl)methyl-3-chloropropanamide in a biphasic solvent system (e.g., methanol/water) with a phase-transfer catalyst such as tetrabutylammonium bromide. Optimization involves adjusting reaction parameters like catalyst loading (5–10 mol%), temperature (60–80°C), and reaction time (12–24 hours) to maximize yield and minimize side products . Multi-step syntheses may also employ reductive amination or nucleophilic substitution, with purification via recrystallization from methanol or ethanol .

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?

X-ray diffraction is critical for resolving stereochemical ambiguities. For example, in related indole derivatives, single crystals are grown from methanol solutions and analyzed using SHELX programs (e.g., SHELXS for structure solution and SHELXL for refinement). Hydrogen atoms are located via difference Fourier syntheses, with bond lengths (e.g., N–H = 0.90 Å) and angles refined to confirm the indole core and benzyl substituent geometry. Displacement parameters and residual electron density maps are used to validate the absence of disorder or solvent effects .

Q. What analytical techniques are recommended for assessing the purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for quantifying purity (>98%). Impurity profiling, such as detecting 1-Benzyl-1H-indazol-3-ol (a common byproduct), requires reverse-phase C18 columns and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid). Mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) (¹H, ¹³C, DEPT-135) are used to confirm molecular weight and structural integrity. Residual solvents are quantified via gas chromatography (GC) .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational models be resolved for this compound?

Discrepancies often arise in NMR chemical shift predictions or docking studies. To resolve these:

  • Perform ab initio calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to simulate NMR shifts and compare with experimental data.
  • Validate X-ray-derived torsion angles against molecular dynamics (MD) simulations to assess conformational flexibility.
  • Use cross-validation with complementary techniques, such as IR spectroscopy for functional group verification or circular dichroism (CD) for chiral centers .

Q. What strategies improve yield and selectivity in multi-step syntheses of this compound?

Key strategies include:

  • Stepwise optimization : For example, in reductive amination, use sodium cyanoborohydride (NaBH3CN) at pH 5–6 to selectively reduce imine intermediates without over-reduction.
  • Protecting groups : Temporarily protect reactive sites (e.g., indole NH with Boc groups) during alkylation steps to prevent side reactions.
  • Catalyst screening : Test palladium catalysts (e.g., Pd/C or Pd(OAc)₂) for hydrogenolysis steps to remove benzyl groups selectively .

Q. How can researchers design experiments to investigate the biological activity mechanisms of this compound?

  • Target identification : Use computational docking (AutoDock Vina) to predict binding affinity for receptors like serotonin transporters or kinase enzymes.
  • In vitro assays : Perform dose-response studies (IC₅₀ determination) in cell lines (e.g., HEK-293 for GPCR activity) using fluorescence-based calcium flux assays.
  • Metabolic stability : Assess hepatic clearance using liver microsomes (human or rodent) with LC-MS/MS quantification of parent compound and metabolites .

Methodological Considerations

  • Data Contradiction Analysis : When NMR signals overlap (e.g., aromatic protons), use 2D techniques (COSY, HSQC) or variable-temperature NMR to resolve assignments .
  • Crystallographic Refinement : Apply the Hirshfeld rigid-bond test to ensure geometric rationality, and analyze R-factor convergence (e.g., R1 < 0.05 for high-quality datasets) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-1H-indol-3-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Benzyl-1H-indol-3-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.